Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,10(13)15)14-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIYOXFGVHEMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196276 | |
| Record name | Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81587-18-0 | |
| Record name | Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81587-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of 2-(benzyloxycarbonylamino)-2-methylpropanoic acid with pyridine and di-tert-butyl dicarbonate in acetonitrile at room temperature . The reaction mixture is stirred overnight, and the resulting product is isolated by evaporation and subsequent addition of ice-cold water . Another method involves the use of N,N-dimethylformamide, 1-hydroxybenzotriazole, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, di-tert-butyl dicarbonate, ammonium bicarbonate, and various solvents such as acetonitrile and N,N-dimethylformamide . Reaction conditions typically involve room temperature or slightly elevated temperatures, with stirring and controlled addition of reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate lies in its 2-methyl substitution. Key analogues and their substituent-driven differences are summarized below:
Key Observations :
- Aromatic vs.
- Electron-Withdrawing Groups : Compound 28’s 3-chlorophenyl group enhances acetylcholinesterase (AChE) inhibition (IC50 ≈ 0.5 µM), suggesting electron-withdrawing substituents improve enzyme binding .
- Heterocyclic Modifications: The morpholino group in CAS 56414-77-8 introduces polarity, lowering density (1.204 g/cm³) and boiling point (502.1°C) relative to aliphatic analogues .
Physicochemical Properties
| Property | Target Compound | Benzyl 1-Morpholino Carbamate | (R)-Dimethoxyethyl Analogue |
|---|---|---|---|
| Density (g/cm³) | N/A | 1.204 | 1.1 |
| Boiling Point (°C) | N/A | 502.1 | 524.6 |
| Molecular Weight (g/mol) | 236.27 | 292.33 | 338.4 |
Note: The target compound’s compact 2-methyl group likely results in lower molecular weight and higher volatility compared to bulkier analogues.
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted aromatic groups (e.g., 3-chlorophenyl in Compound 28) enhance AChE inhibition by facilitating π-π stacking with active-site residues .
- Branched Chains : Branched alkyl chains (e.g., 2-methylpropan-2-yl) may reduce steric hindrance, improving binding kinetics in enzyme inhibitors .
- Polar Groups: Morpholino or hydroxycarbamoyl additions increase solubility but may reduce blood-brain barrier penetration in neuroactive compounds .
Biological Activity
Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate, also known by its CAS number 81587-18-0, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and pharmacokinetics, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.27 g/mol. The compound exists as a solid at room temperature and is characterized by its carbamate functional group, which is crucial for its biological interactions.
Target Interactions
This compound primarily targets primary amines through the formation of stable amide bonds via NHS ester bioconjugation. This interaction is significant in modulating various biochemical pathways, including those involved in cell proliferation and differentiation .
Biochemical Pathways
The compound influences key biochemical pathways by interacting with enzymes and proteins. It has been shown to affect metabolic pathways, potentially leading to alterations in enzyme activity and stability. This modulation can result in either enzyme inhibition or activation, depending on the specific interactions .
Pharmacokinetics
The pharmacokinetic profile of this compound plays a vital role in determining its bioavailability and therapeutic efficacy. Studies indicate that the compound exhibits stability under certain conditions but may degrade over time, impacting its long-term effectiveness .
Cellular Effects
This compound has profound effects on various cell types:
Gene Expression Modulation
The compound can alter gene expression related to metabolic processes, thereby influencing cellular energy production and utilization. This effect is mediated through interactions with transcription factors and other regulatory proteins .
Dose-dependent Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity or adverse reactions. Threshold effects have been noted, suggesting an optimal dosage range for therapeutic applications .
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Enzyme Interaction | Modulates enzyme activity; potential for inhibition or activation | |
| Gene Expression | Alters expression related to metabolism | |
| Dose-dependent Effects | Beneficial at low doses; toxic at high doses | |
| Stability | Stable under specific conditions; degradation over time |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in therapeutic contexts:
- Antimitotic Agents : Isomers of this compound have been investigated as potential antimitotic agents due to their ability to disrupt cell division processes .
- Antibody-drug Conjugates : The compound's carbamate functionality has been explored in the context of antibody-drug conjugates, enhancing targeted delivery systems while minimizing systemic side effects .
- Inhibitory Activity : Research has demonstrated that derivatives of this compound can inhibit specific proteases involved in viral replication, indicating potential antiviral applications .
Q & A
Q. How can an efficient synthetic route for Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate be designed?
Methodological Answer: A two-stage synthesis is commonly employed. In Stage 1 , lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours facilitates selective reduction of intermediates. Stage 2 involves hydrolysis with HCl/water to deprotect and isolate the final product. Alternative routes may use carbamate protection strategies (e.g., Cbz groups), with careful monitoring of reaction conditions to avoid over-reduction or side reactions . The use of orthogonal protecting groups (e.g., tert-butyl carbamates) can enhance selectivity in multi-step syntheses .
Q. What spectroscopic and crystallographic methods are suitable for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR can confirm the carbamate linkage (δ ~155-160 ppm for carbonyl) and methyl/amino groups.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The compound’s IUPAC name and SMILES string (e.g., "C1C2CC3CC1CC(C2)C3NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5") aid in modeling hydrogen bonding and steric interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 432.6 g/mol) and fragmentation patterns .
Q. How does the Cbz (carboxybenzyl) protecting group influence synthetic stability?
Methodological Answer: The Cbz group is stable under acidic (pH > 1) and mildly basic conditions but cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH). Stability data show resistance to nucleophiles (e.g., amines) but susceptibility to LiAlH₄ reduction, requiring controlled stepwise protocols .
Advanced Research Questions
Q. What structural determinants govern this compound’s inhibitory activity against HIV protease?
Methodological Answer: Docking studies reveal that the carbamate’s carbonyl oxygen forms hydrogen bonds with catalytic aspartates (Asp25/Asp25ʹ) in the protease active site. The methyl group at position 2 enhances hydrophobic interactions with the S1ʹ subsite. Mutagenesis assays (e.g., replacing Asp25 with Ala) and kinetic inhibition studies (IC₅₀) validate binding specificity. Comparative analysis with adamantane-derived carbamates (e.g., benzyl [2-(2-adamantylamino)...]carbamate) highlights the role of steric bulk in potency .
Q. How can structure-activity relationship (SAR) studies explain its selectivity for acetylcholinesterase (AChE) vs. butyrylcholinesterase (BChE)?
Methodological Answer: Receptor-independent SAR (e.g., QSAR models) correlates logP values with AChE inhibition, where lipophilic substituents (e.g., 3-chlorophenyl) enhance membrane penetration. Receptor-dependent SAR using crystallography identifies π-π stacking between the benzyl group and Trp86 in AChE’s catalytic anionic site. Selectivity for AChE over BChE arises from tighter steric fit in AChE’s narrower gorge, validated via competitive inhibition assays with galanthamine as a reference .
Q. What computational strategies predict metabolic pathways and off-target effects?
Methodological Answer:
- In silico metabolism : Tools like SwissADME predict cytochrome P450-mediated oxidation at the methyl group or carbamate cleavage.
- Off-target profiling : Molecular dynamics simulations assess binding to homologous proteases (e.g., caspase-3) or transporters (e.g., P-glycoprotein). Pharmacophore models align with known kinase inhibitors to flag risks of kinase inhibition .
Q. How can X-ray crystallography resolve ligand-protein complexes for mechanism-of-action studies?
Methodological Answer: Co-crystallization with the target protein (e.g., HIV protease) is performed at high concentrations (5–10 mM ligand) in 20% PEG 3350. SHELXE refines phases from experimental data (e.g., SAD/MAD), while SHELXL optimizes anisotropic displacement parameters. Electron density maps (2Fₒ−Fᶜ) validate ligand occupancy and hydrogen-bonding networks. Twinning detection (via H-test) ensures data quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
